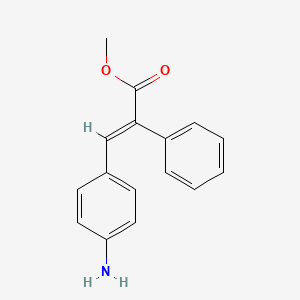

methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate

Description

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is an α,β-unsaturated ester characterized by a conjugated system with a phenyl group at the C2 position and a 4-aminophenyl substituent at the C3 position. The (2E)-configuration ensures a planar geometry, facilitating resonance stabilization and influencing its reactivity in addition or cyclization reactions.

Properties

IUPAC Name |

methyl (E)-3-(4-aminophenyl)-2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-11H,17H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCDCAZKPWZTMN-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate typically involves the reaction of 4-aminobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to facilitate the reaction. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Acrylates

- Electronic Effects: The -NH₂ group in the target compound increases electron density at the α,β-unsaturated system, favoring nucleophilic attack at the β-position. In contrast, -NO₂ and -CN substituents reduce electron density, promoting electrophilic addition .

- Conformation: X-ray studies of ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate reveal a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) , likely shared by the target compound due to steric and electronic similarities.

Spectroscopic Comparisons

NMR and HRMS data highlight substituent-driven shifts (Table 2):

Table 2: NMR and HRMS Data for Selected Acrylates

*Predicted data based on structural analogs. The -NH₂ group in the target compound is expected to upfield-shift aromatic protons (δ ~6.5–7.2 ppm) compared to electron-withdrawing substituents .

Biological Activity

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is an organic compound with a structure that includes an aminophenyl group and a phenylacrylate moiety. Its biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on existing research findings.

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. The presence of the aminophenyl group enhances its reactivity, making it a useful precursor for further chemical modifications.

Table 1: Chemical Reactions of Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Reduction | Sodium borohydride | Alcohol derivatives |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Substitution | Concentrated sulfuric acid | Nitro or sulfonic acid derivatives |

The biological activity of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is primarily attributed to its ability to interact with various molecular targets. The aminophenyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the acrylate moiety may undergo polymerization, leading to the formation of novel materials with unique properties.

Biological Activity

Research indicates that methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate exhibits several biological activities:

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study conducted on structurally similar compounds revealed that certain derivatives exhibited significant antiproliferative effects against human prostate cancer cells (PC-3). The results indicated that compounds with hydroxamic acid motifs showed better activity compared to those without . This suggests that methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate could be further explored for similar applications.

Study 2: HDAC Inhibition

Research focused on N-hydroxycinnamamide-based compounds highlighted the importance of structural features in determining HDAC inhibitory activity. Compounds with similar frameworks to methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate were found to exhibit varying degrees of inhibition, emphasizing the need for detailed structure-activity relationship studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.